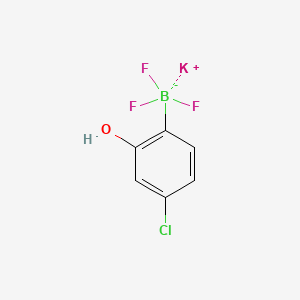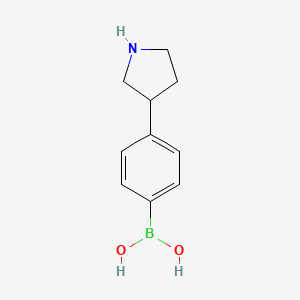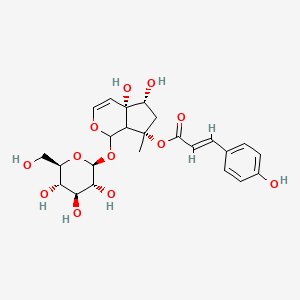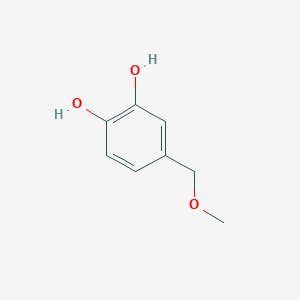
Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF₃]⁻. This compound is a member of the potassium organotrifluoroborate family, which are known for their stability in air and moisture, making them easy to handle and purify . These compounds are widely used in various chemical reactions, particularly in cross-coupling reactions.
Méthodes De Préparation
The preparation of potassium (4-chloro-2-hydroxyphenyl)trifluoroborate typically involves the reaction of 4-chloro-2-hydroxyphenylboronic acid with potassium bifluoride (KHF₂). This reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying . The synthetic route can be summarized as follows:
- Dissolve 4-chloro-2-hydroxyphenylboronic acid in water.
- Add potassium bifluoride to the solution.
- Stir the mixture at room temperature for several hours.
- Filter the resulting precipitate.
- Dry the precipitate to obtain this compound.
Industrial production methods for potassium organotrifluoroborates often involve similar procedures but on a larger scale, with additional steps for purification and quality control .
Analyse Des Réactions Chimiques
Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium (4-chloro-2-hydroxyphenyl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this mechanism include the palladium catalyst and the base used in the reaction .
Comparaison Avec Des Composés Similaires
Potassium (4-chloro-2-hydroxyphenyl)trifluoroborate is unique among organotrifluoroborates due to its stability and ease of handling. Similar compounds include:
Potassium phenyltrifluoroborate: Similar in structure but lacks the chloro and hydroxy substituents.
Potassium (4-methoxyphenyl)trifluoroborate: Contains a methoxy group instead of a chloro and hydroxy group.
Potassium (4-bromophenyl)trifluoroborate: Contains a bromo group instead of a chloro and hydroxy group.
These compounds share similar reactivity but differ in their substituents, which can affect their reactivity and applications in synthesis .
Propriétés
Formule moléculaire |
C6H4BClF3KO |
|---|---|
Poids moléculaire |
234.45 g/mol |
Nom IUPAC |
potassium;(4-chloro-2-hydroxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H4BClF3O.K/c8-4-1-2-5(6(12)3-4)7(9,10)11;/h1-3,12H;/q-1;+1 |
Clé InChI |
VZMUPDBIARLJND-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C=C(C=C1)Cl)O)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methylphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B14090565.png)
![1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14090568.png)

![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14090586.png)


![N-[3-Fluoro-4-[[6-methoxy-7-(phenylmethoxy)-4-quinolinyl]oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide](/img/structure/B14090601.png)
![(E)-2-Cyano-3-(5-(2,3-diphenyl-8-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid](/img/structure/B14090609.png)
![4-Ethylidene-5,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione](/img/structure/B14090612.png)
![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090618.png)

![8-(2,4-dimethoxyphenyl)-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14090620.png)

![benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B14090625.png)
